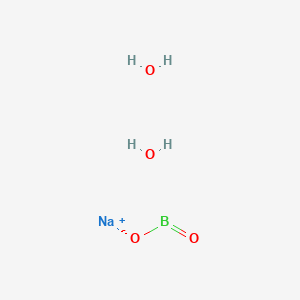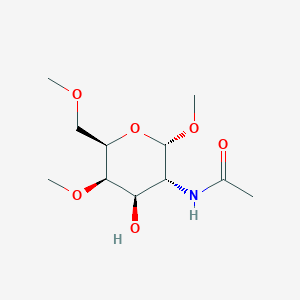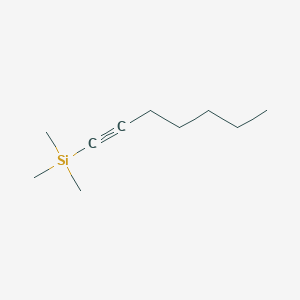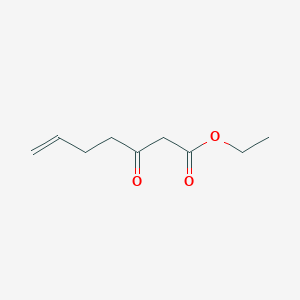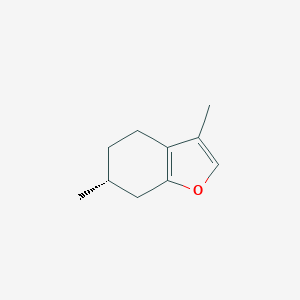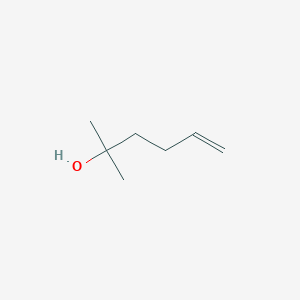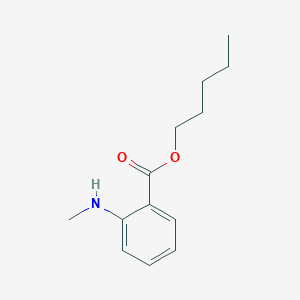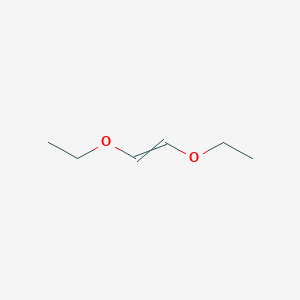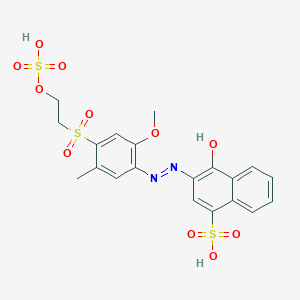![molecular formula C8H14O3 B103110 9-Oxabicyclo[3.3.1]nonane-2,6-diol CAS No. 15458-61-4](/img/structure/B103110.png)
9-Oxabicyclo[3.3.1]nonane-2,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxabicyclo[3.3.1]nonane-2,6-diol, also known as 2,6-dideoxy-4-O-(2,6-dideoxy-3-C-methyl-α-L-ribo-hexopyranosyl)-3-C-methyl-α-L-ribo-hexopyranose, is a rare sugar with potential applications in various fields of science. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 9-Oxabicyclo[3.3.1]nonane-2,6-diol involves the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is an enzyme that plays a role in inflammation, while MMPs are enzymes that play a role in cancer progression. By inhibiting these enzymes, 9-Oxabicyclo[3.3.1]nonane-2,6-diol has potential therapeutic applications in the treatment of inflammatory diseases and cancer.
Effets Biochimiques Et Physiologiques
Studies have shown that 9-Oxabicyclo[3.3.1]nonane-2,6-diol has anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important steps in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 9-Oxabicyclo[3.3.1]nonane-2,6-diol is its potential as a building block for the synthesis of various glycosylated compounds. This compound can be easily synthesized and modified to obtain different glycosylated compounds with potential applications in drug discovery and materials science. However, one of the limitations of this compound is its rarity, which makes it difficult to obtain in large quantities for research purposes.
Orientations Futures
There are several future directions for the study of 9-Oxabicyclo[3.3.1]nonane-2,6-diol. One of the future directions is the synthesis of novel glycosylated compounds using this compound as a building block. These compounds can be evaluated for their potential applications in drug discovery and materials science. Another future direction is the study of the mechanism of action of this compound in more detail to identify new targets for therapeutic intervention. Additionally, the anti-inflammatory and anti-cancer properties of this compound can be further evaluated in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of 9-Oxabicyclo[3.3.1]nonane-2,6-diol involves a series of chemical reactions starting from D-ribose. One of the commonly used methods involves the use of a chiral auxiliary, which helps in the stereocontrolled synthesis of the compound. The chiral auxiliary is then removed to obtain the final product. Other methods involve the use of enzymes or microbial cells for the synthesis of this compound.
Applications De Recherche Scientifique
9-Oxabicyclo[3.3.1]nonane-2,6-diol has potential applications in various fields of science, including medicinal chemistry, biochemistry, and materials science. This compound has been studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of certain enzymes that play a role in inflammation and cancer progression. Additionally, this compound has been used as a building block for the synthesis of various glycosylated compounds, which have potential applications in drug discovery and materials science.
Propriétés
Numéro CAS |
15458-61-4 |
|---|---|
Nom du produit |
9-Oxabicyclo[3.3.1]nonane-2,6-diol |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
9-oxabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2 |
Clé InChI |
SIZKKURETCQUKI-UHFFFAOYSA-N |
SMILES |
C1CC2C(CCC(C1O)O2)O |
SMILES canonique |
C1CC2C(CCC(C1O)O2)O |
Autres numéros CAS |
15458-61-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





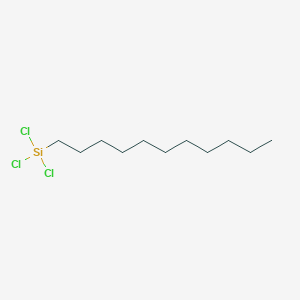
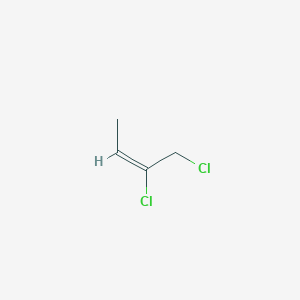
![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)
